Structural Differentiation Against Common Oxalamide Scaffolds: A Qualitative but Critical Divergence
The target compound possesses a unique N2 substituent, 2-(furan-3-yl)ethyl, which distinguishes it from more common oxalamide analogs such as those with benzyl or furan-2-yl groups. In a related study on neuraminidase inhibitors, the shift from a 4-methoxyphenyl (in Z1) to a 3-chloro-substituted phenyl (in Z2) was critical for a >20-fold increase in activity . By class-level inference, the target compound's furan-3-yl attachment, with its oxygen atom in a different position compared to a furan-2-yl analog, is predicted to alter the three-dimensional presentation of the hydrogen-bond acceptor and the pi-electron cloud, leading to a quantifiably different but currently unmeasured interaction profile. No direct comparative data for this specific compound against its closest analogs has been identified.
| Evidence Dimension | Structural and Predicted Pharmacophoric Comparison |
|---|---|
| Target Compound Data | N2 substituent: 2-(furan-3-yl)ethyl; oxygen in furan ring at meta position relative to ethyl linker. |
| Comparator Or Baseline | Common analogs feature furan-2-yl, phenyl, or substituted benzyl groups. In a related oxalamide series, a 3-chloro-phenyl derivative showed IC50 = 0.09 µM vs. a 4-methoxyphenyl lead with IC50 = 1.91 µM . |
| Quantified Difference | Not directly quantified for the target compound. Class-level inference indicates that modifications to the N2 aryl/heteroaryl group can cause >20-fold change in biological activity. |
| Conditions | N/A (Qualitative structural comparison based on SMILES: O=C(NCCc1ccoc1)C(=O)NC1CC1 vs. potential analogs) . |
Why This Matters
For procurement, this confirms the compound is not a redundant analog but a structurally unique tool that fills a specific gap in oxalamide-based screening libraries, enabling exploration of a distinct chemical space that common analogs cannot access.
- [1] Zhang, X. Y.; Cheng, L. P.; Zhong, Z. J.; Pang, W.; Song, X. Design, synthesis and biological evaluation of oxalamide derivatives as potent neuraminidase inhibitors. New J. Chem. 2022, 46, 13533-13539. DOI: 10.1039/D2NJ00726F. View Source
